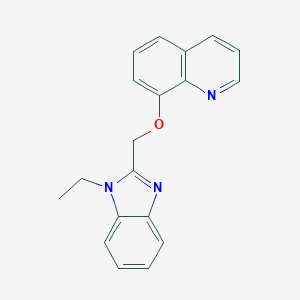
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound. However, there is limited information available about this specific compound. A similar compound, 1-(2,4-Dinitrophenyl)piperidine, is known1. Another related compound, 4,4’-Trimethylenebis(1-(2,4-dinitrophenyl)piperidine), has a molecular formula of C25H30N6O8 and a molecular weight of 542.55323.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is not explicitly provided in the searched resources. However, a related compound, 4,4’-Trimethylenebis(1-(2,4-dinitrophenyl)piperidine), has a linear formula of C25H30N6O823.
Chemical Reactions Analysis
Specific chemical reactions involving 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine are not detailed in the searched resources. However, studies on related compounds provide some insights. For instance, the reaction of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone in benzene has been studied5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine are not explicitly mentioned in the searched resources. However, a related compound, 4,4’-Trimethylenebis(1-(2,4-dinitrophenyl)piperidine), has a molecular weight of 542.55323.
Safety And Hazards
Specific safety and hazard information for 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is not available in the searched resources. However, Sigma-Aldrich provides a related compound to early discovery researchers as part of a collection of rare and unique chemicals8.
Future Directions
The future directions for the study and application of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine are not explicitly mentioned in the searched resources. However, the use of related compounds, such as 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s Reagent), in amino acid analysis suggests potential avenues for future research49.
properties
IUPAC Name |
1-(2,4-dinitrophenyl)-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O4/c13-12(14,15)8-2-1-5-16(7-8)10-4-3-9(17(19)20)6-11(10)18(21)22/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPJDBFAYPCRKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2e)-3-{1-[3-(Dibutylamino)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one](/img/structure/B379439.png)
![3-{1-[3-(1-azepanyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one](/img/structure/B379441.png)
![1-(4-bromophenyl)-3-(1-{3-[butyl(methyl)amino]-2-hydroxypropyl}-1H-indol-3-yl)-2-propen-1-one](/img/structure/B379443.png)
![1-(4-bromophenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-2-propen-1-one](/img/structure/B379444.png)
![3-{1-[3-(2,3-dihydro-1H-indol-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-phenyl-2-propen-1-one](/img/structure/B379445.png)
![(E)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B379446.png)
![(2E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one](/img/structure/B379447.png)

![2-(methoxymethyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379451.png)
![(2e)-3-(1-{3-[Butyl(methyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B379453.png)
![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine](/img/structure/B379455.png)
![9,9-dimethyl-12-(5-methylthiophen-2-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B379456.png)
![3-{1-[2-hydroxy-3-(4-morpholinyl)propyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379459.png)
![Furan-2-carboxylic acid [2-(4-methoxy-phenylcarbamoyl)-phenyl]-amide](/img/structure/B379462.png)